Home > Products > Screening Compounds P81982 > 6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one
6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one - 1105215-90-4

6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one

Catalog Number: EVT-2971871
CAS Number: 1105215-90-4
Molecular Formula: C18H15FN2O
Molecular Weight: 294.329
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Gewald reaction: This multi-component reaction is commonly employed to synthesize the thiophene ring of thieno[3,2-d]pyrimidin-4(3H)-ones [, ]. It typically involves reacting an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur.
  • Cyclocondensation: This approach involves reacting appropriately substituted pyrimidine or thiophene precursors with various reagents to form the desired heterocyclic core. For example, 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate can be cyclocondensed to produce 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones []. Similarly, 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones can react with 1-substituted 2-methylisothiourea sulfates to yield 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones [].
Molecular Structure Analysis

The molecular structures of various thieno[3,2-d]pyrimidin-4(3H)-ones and pyrimidin-4(3H)-ones have been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry [, , , , , , , , ].

  • Conformation: Substituents attached to the core structure can adopt different conformations, influencing the overall three-dimensional shape of the molecule. For instance, cyclohexene rings present in some derivatives have been observed to adopt half-chair or envelope conformations [, ].
Mechanism of Action
  • Enzyme inhibition: These compounds can act as inhibitors of various enzymes involved in critical biological processes. For instance, some derivatives have shown promising activity as p38 MAP kinase inhibitors, suggesting potential applications in treating inflammatory diseases [].
  • Receptor binding: The specific interactions between these compounds and various receptors can modulate downstream signaling pathways and elicit biological responses. For example, TASP0434299, a pyridopyrimidin-4-one derivative, exhibits high binding affinity for vasopressin V1B receptors, highlighting its potential as a radioligand for studying this receptor [].
Physical and Chemical Properties Analysis
  • Lipophilicity: The lipophilicity of these compounds, as reflected by their calculated logP values, can influence their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion [].
Applications
  • Antimicrobial agents: Several derivatives have exhibited potent antibacterial and antifungal activities against various pathogens [, , , , , ].
  • Anti-inflammatory agents: Compounds like AS1940477, a tetrahydropyrazolopyrimidine derivative, have demonstrated significant anti-inflammatory activity in preclinical models, suggesting their potential for treating autoimmune diseases [].
  • Antiviral agents: Certain derivatives, particularly those with long-chain alkyl or aryl substituents at the C6 position of the furo[2,3-d]pyrimidin-2(3H)-one scaffold, have shown potent and selective activity against viruses like varicella-zoster virus (VZV) [].
  • Radioligands: The high binding affinity and selectivity of certain derivatives, like TASP0434299, for specific receptors make them valuable tools for studying receptor function and distribution in vitro and in vivo [].

2-Methyl-8-nitroquinazolin-4(3H)-one

    Compound Description: This compound served as a starting point in the search for novel Clostridium difficile inhibitors. It exhibited moderate potency against two pathogenic C. difficile strains (ATCC BAA 1870 and ATCC 43255) with a minimum inhibitory concentration (MIC) of 312/156 µM. []

    Relevance: 2-Methyl-8-nitroquinazolin-4(3H)-one shares a similar core structure with 6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one, both containing a pyrimidin-4(3H)-one ring. The key difference lies in the fused ring system, with quinazolinone in the related compound and a simple phenyl ring in the target compound. This structural similarity makes it relevant for exploring potential anti-C. difficile activity in the target compound. []

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a)

    Compound Description: This compound, designated as 6a, emerged as a lead compound with improved potency against C. difficile (MIC = 19/38 µM) compared to its predecessor, 2-methyl-8-nitroquinazolin-4(3H)-one. It also displayed selectivity over normal gut microflora, low cytotoxicity against mammalian cell lines (CC50s > 606 µM), and acceptable stability in simulated gastric and intestinal fluid. []

    Relevance: Similar to the target compound, 6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one, this compound possesses a thieno[3,2-d]pyrimidin-4(3H)-one core. This shared core structure, differing only in the substituents at the 6- and 3-positions, makes it highly relevant for understanding the structure-activity relationship within this class of compounds. []

    Compound Description: This compound demonstrated potent activity against clinical isolates of C. difficile (MIC = 3/6 µM) and was identified as a promising lead for further optimization. []

    Relevance: While the specific structure of 8f is not disclosed, the paper states it is a derivative of 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a) optimized at the C2-, N3-, C4- and C7-positions. [] Since 6a shares a core structure with 6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one, compound 8f's potent activity highlights the potential of modifying substituents on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold to achieve desired biological activity.

6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

    Compound Description: This compound served as a scaffold for developing novel antimicrobial agents. Modifications at the 3-position with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents led to compounds with improved antimicrobial activity compared to the reference drug streptomycin. []

    Relevance: This compound, though structurally distinct from 6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one, belongs to the broader class of thieno[d]pyrimidin-4(3H)-ones. Studying its structure-activity relationship and antimicrobial properties can offer valuable insights for exploring similar properties in the target compound, especially considering the reported success in enhancing antimicrobial activity through modifications at the 3-position. []

    Compound Description: This series of compounds was designed based on the bioisosterism concept, aiming to combine analgesic, anti-inflammatory, and antibacterial activities in a single molecule. Some compounds within this series exhibited potent analgesic and anti-inflammatory activities comparable to diclofenac. []

    Relevance: Although the specific substituent at the 3-position is not specified, these compounds share the thieno[2,3-d]pyrimidin-4(3H)-one core with 6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one. The successful combination of multiple activities in this series suggests potential for exploring similar multi-target activity profiles in the target compound. []

Properties

CAS Number

1105215-90-4

Product Name

6-(4-fluorophenyl)-3-(2-methylbenzyl)pyrimidin-4(3H)-one

IUPAC Name

6-(4-fluorophenyl)-3-[(2-methylphenyl)methyl]pyrimidin-4-one

Molecular Formula

C18H15FN2O

Molecular Weight

294.329

InChI

InChI=1S/C18H15FN2O/c1-13-4-2-3-5-15(13)11-21-12-20-17(10-18(21)22)14-6-8-16(19)9-7-14/h2-10,12H,11H2,1H3

InChI Key

NNQUATMWUFUOSJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C=NC(=CC2=O)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.